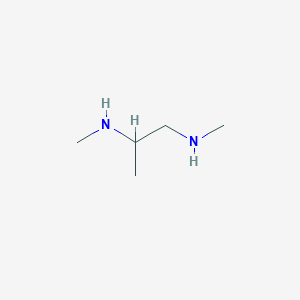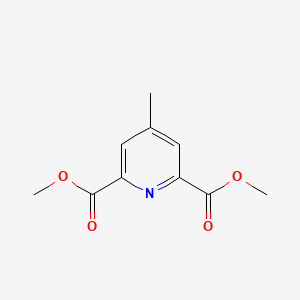
1-Methyl-3-(tetrahydro-3-furylmethyl)urea
概要
説明
1-Methyl-3-(tetrahydro-3-furylmethyl)urea is a chemical compound known for its applications in various fields, particularly in agriculture as a metabolite of the insecticide dinotefuran. This compound is part of the neonicotinoid class of pesticides, which are widely used to control a variety of pests in agricultural settings .
準備方法
The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea typically involves the reaction of 1-methylurea with tetrahydro-3-furylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods often involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
化学反応の分析
1-Methyl-3-(tetrahydro-3-furylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the urea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.
科学的研究の応用
1-Methyl-3-(tetrahydro-3-furylmethyl)urea has several scientific research applications:
Agriculture: As a metabolite of dinotefuran, it is used to study the environmental fate and degradation of neonicotinoid pesticides.
Chemistry: It serves as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology and Medicine: Research on its biological activity helps in understanding the toxicological effects of neonicotinoid metabolites on non-target organisms.
作用機序
The mechanism of action of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors in insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the pest. The pathways involved include the inhibition of acetylcholine binding, which is crucial for synaptic transmission in the nervous system .
類似化合物との比較
1-Methyl-3-(tetrahydro-3-furylmethyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-(tetrahydro-3-furylmethyl)guanidine: Another metabolite of dinotefuran with similar pesticidal properties.
1-Methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine: The parent compound dinotefuran, which is more potent as an insecticide. The uniqueness of this compound lies in its specific metabolic pathway and its role in the degradation of dinotefuran, making it a key compound for environmental monitoring and risk assessment.
特性
IUPAC Name |
1-methyl-3-(oxolan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFVKXZYZDWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587885 | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457614-34-5 | |
| Record name | 1-Methyl-3-(tetrahydro-3-furylmethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K895OL50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 1-methyl-3-(tetrahydro-3-furylmethyl)urea in food products?
A1: Studies have investigated the presence of this compound in various food products as a result of dinotefuran insecticide use. For example, researchers found this compound present in some rice and water samples. [] Further research demonstrated that common coffee processing techniques like washing and roasting can significantly reduce dinotefuran and this compound levels in coffee beans. [] This highlights the potential for food processing to mitigate exposure to insecticide residues.
Q2: How do researchers analyze for the presence of this compound in food and environmental samples?
A2: Analytical methods utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated for detecting and quantifying dinotefuran and its metabolites, including this compound, in various matrices like fruits, vegetables, cereals, animal-derived foods, soil, and water. [] This technique offers high sensitivity and selectivity for accurate residue analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















